1-(Oxetan-3-yl)piperidin-4-ol
Overview
Description
“1-(Oxetan-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxetane ring attached to a piperidine ring with a hydroxyl group . The InChI code for this compound is 1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 282.4±25.0 °C, a predicted density of 1±0.06 g/cm3, and a predicted pKa of 14.82±0.20 .Scientific Research Applications
Synthesis and Chemical Properties
1-(Oxetan-3-yl)piperidin-4-ol serves as an intermediate in the synthesis of various compounds with potential biological activities. For instance, its derivatives have been explored for antibacterial properties. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides highlighted their role in biochemical pathways through inhibition of butyrylcholinesterase enzyme and molecular docking studies, suggesting potential in drug discovery (Khalid et al., 2016).
Biochemical Applications
The compound has been utilized in creating fluorescence probes for biological applications. A study developed a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group for the cyclic detection of ClO(-)/AA redox cycle in living cells, showcasing its utility in cellular studies (Wang, Ni, & Shao, 2016).
Medicinal Chemistry
In medicinal chemistry, the structure of this compound and its derivatives have found application in the development of Selective Estrogen Receptor Modulators (SERMs), where chiral derivatives were synthesized and evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells. This research indicates its contribution to the development of therapeutic agents (Yadav et al., 2011).
Synthesis of Oxetan-3-ol
A study on the synthesis of oxetan-3-ol, a related compound, from epoxy chloropropane sheds light on methods relevant to the synthetic pathway that might involve or be applicable to this compound, highlighting its role in synthetic and medicinal chemistry through the development of oxetanone units for modifying solubility, lipophilicity, metabolic stability, and molecular conformation (Tianxiang et al., 2016).
Safety and Hazards
Future Directions
Piperidine derivatives, which include “1-(Oxetan-3-yl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are being utilized in different therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHGEAIEMWKZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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